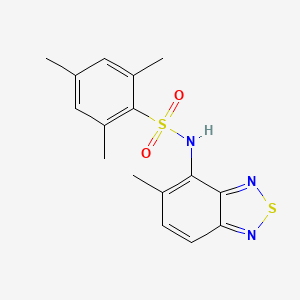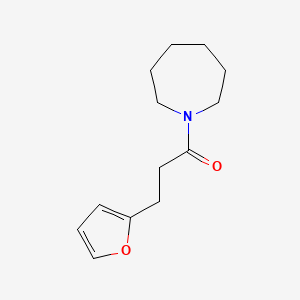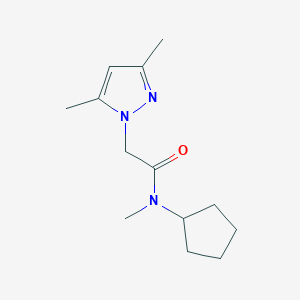
(4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. It has been the subject of scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of (4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have analgesic effects by inhibiting the transmission of pain signals in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone in lab experiments is its potential as a treatment for drug addiction and withdrawal symptoms. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of (4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone. One direction is to further investigate its potential as a treatment for drug addiction and withdrawal symptoms. Another direction is to explore its effects on other neurotransmitters and their associated pathways. Additionally, more research is needed to determine its safety and efficacy in humans and to develop more efficient synthesis methods.
In conclusion, this compound is a synthetic compound with potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of (4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone involves the reaction of benzylpiperidine and furan-3-carboxaldehyde in the presence of a reducing agent. The resulting product is a white crystalline powder with a melting point of 172-174°C.
Applications De Recherche Scientifique
(4-Benzylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential pharmacological properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, it has been investigated as a potential treatment for drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(16-8-11-20-13-16)18-9-6-15(7-10-18)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSZDXABHGKGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)


![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)


![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)

